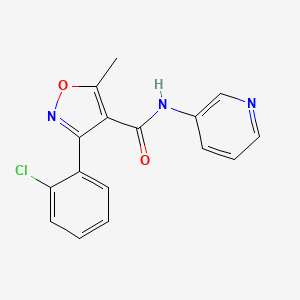
3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide, also known as CLIMUPRAMINE, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide is not fully understood. However, it is believed to act as a modulator of the GABAergic and glutamatergic systems in the brain. It has also been shown to activate the Nrf2/ARE pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function, reduce anxiety-like behavior, and have neuroprotective effects. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide in lab experiments is its potential therapeutic applications in various fields of medicine. It is also relatively easy to synthesize and has low toxicity. However, one limitation is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of 3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide. One direction is to further explore its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. Another direction is to investigate its mechanism of action and identify potential targets for drug development. Additionally, further studies are needed to assess its safety and efficacy in humans.
Métodos De Síntesis
3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 3-aminopyridine, followed by the reaction of the resulting product with methyl isoxazole-4-carboxylate. The final product is obtained through the hydrolysis of the ester group.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to have neuroprotective effects against oxidative stress and inflammation. In psychiatry, this compound has been studied for its potential as an antidepressant and anxiolytic agent. In oncology, this compound has been shown to have anticancer properties.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-pyridin-3-yl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-10-14(16(21)19-11-5-4-8-18-9-11)15(20-22-10)12-6-2-3-7-13(12)17/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDFDUCKVZYMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970836 |
Source


|
| Record name | 3-(2-Chlorophenyl)-5-methyl-N-(pyridin-3-yl)-1,2-oxazole-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5549-40-6 |
Source


|
| Record name | 3-(2-Chlorophenyl)-5-methyl-N-(pyridin-3-yl)-1,2-oxazole-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

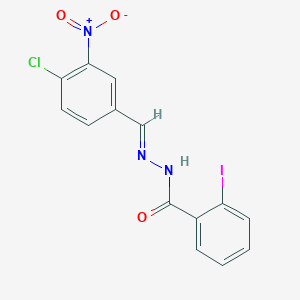
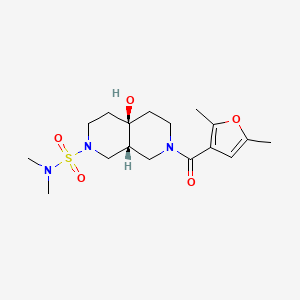
![8-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5528929.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-chlorobenzyl)-2-oxoacetamide](/img/structure/B5528930.png)

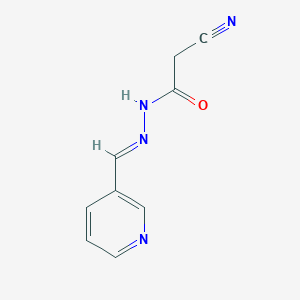
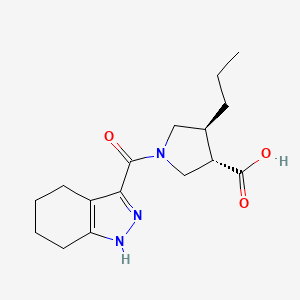

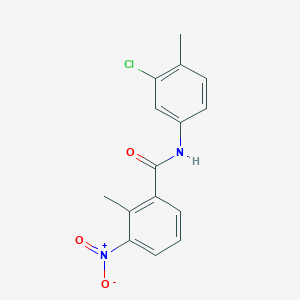
![N-[(4-hydroxyquinolin-2-yl)methyl]-L-phenylalaninamide](/img/structure/B5528964.png)
![3-({4-[(4-methoxyphenoxy)methyl]-1-piperidinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5528974.png)
![2-allyl-9-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5528978.png)
![N,N,1-trimethyl-3-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5528985.png)
